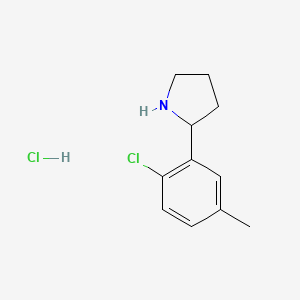
2-(2-Chloro-5-methylphenyl)pyrrolidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-methylbenzaldehyde with pyrrolidine in the presence of an acid catalyst. The resulting product is then converted to the hydrochloride salt form .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-methylphenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a 2-chloro-5-methylphenyl group attached. The hydrochloride salt provides stability and solubility .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and cyclizations. Its reactivity depends on the functional groups present .
Physical And Chemical Properties Analysis
作用機序
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring .
Action Environment
The structure of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
実験室実験の利点と制限
DCK has several advantages for use in lab experiments. It has a longer duration of action than ketamine, which allows for longer experiments. It also has a lower risk of abuse and dependence compared to other dissociative anesthetics. However, DCK is still a relatively new drug, and its long-term effects are not well understood. It also has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small.
将来の方向性
There are several future directions for research on DCK. One area of interest is its potential use in treating depression, anxiety, and PTSD. Another area of research is the development of new dissociative anesthetics with improved safety and efficacy profiles. Additionally, more research is needed to understand the long-term effects of DCK on the brain and body.
Conclusion:
In conclusion, DCK is a dissociative anesthetic drug that has been used in scientific research for its unique pharmacological properties. It has a longer duration of action than ketamine and has been studied for its potential use in treating depression, anxiety, and PTSD. DCK works by blocking the NMDA receptors in the brain and has been found to have a similar mechanism of action to ketamine. While DCK has several advantages for use in lab experiments, its long-term effects are not well understood, and more research is needed to fully understand its potential therapeutic uses.
合成法
The synthesis of DCK involves the reaction of 2-chloro-5-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The product is then purified and converted to its hydrochloride salt form. The synthesis of DCK is a complex process and requires specialized equipment and expertise.
科学的研究の応用
DCK has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent anesthetic, analgesic, and sedative properties. DCK has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have rapid-acting antidepressant effects in animal models.
Safety and Hazards
特性
IUPAC Name |
2-(2-chloro-5-methylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBMLLPDDHAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
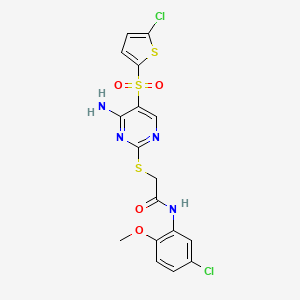
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)
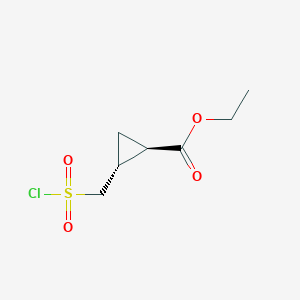
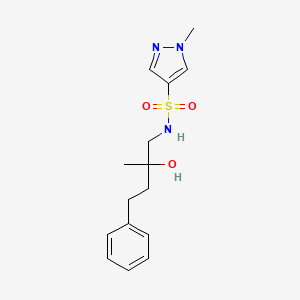
![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
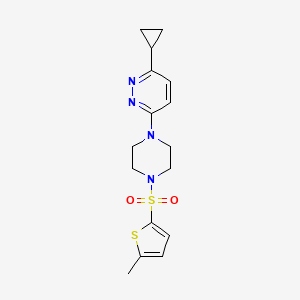
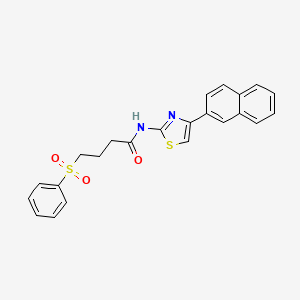
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790692.png)
![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2790695.png)


![5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride](/img/structure/B2790699.png)